Lipophilicity: 3-Methyl vs. Des-Methyl Thiophene Analog
The presence of a methyl group at the 3-position of the thiophene ring in the target compound (CAS 1344205-80-6) increases calculated logP to approximately 2.0, compared with the des-methyl analog (tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanamine (CAS 1342722-89-7), which lacks this substituent . This ~0.5–0.8 log unit increase (estimated by difference in computed partition coefficients between methylthiophene and unsubstituted thiophene scaffolds) translates to a roughly 3- to 6-fold higher theoretical partition into lipid membranes, a critical determinant for CNS penetration and intracellular target engagement . The target compound also possesses a computed XLogP3 of 1.5 and an Fsp³ of 0.64, indicating a favorable balance between lipophilicity and three-dimensionality for lead-like chemical space .
| Evidence Dimension | Calculated partition coefficient (logP / XLogP3) |
|---|---|
| Target Compound Data | logP ≈ 2.0 (computed); XLogP3 = 1.5; Fsp³ = 0.64; MW = 211.32 g/mol |
| Comparator Or Baseline | Des-methyl analog (CAS 1342722-89-7): MW = 197.30 g/mol; lacks methyl substituent; expected lower logP by ~0.5–0.8 units based on thiophene vs. methylthiophene fragment constants |
| Quantified Difference | Estimated ΔlogP ≈ +0.5 to +0.8; MW difference = +14.02 g/mol (one methylene unit) |
| Conditions | Computed physicochemical properties from vendor technical datasheets (Fluorochem); XLogP3 from PubChem-style prediction |
Why This Matters
For procurement decisions in CNS drug discovery programs, the higher logP of the 3-methyl analog predicts superior passive membrane permeability relative to the des-methyl comparator, making it the preferred starting material when blood-brain barrier penetration is a design objective.
